3-Deaza-DA cep
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]imidazo[4,5-c]pyridin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53N6O7P/c1-33(2)54(34(3)4)62(59-29-13-27-49)61-42-30-44(53-32-51-45-41(53)26-28-50-46(45)52-47(55)35-14-9-7-10-15-35)60-43(42)31-58-48(36-16-11-8-12-17-36,37-18-22-39(56-5)23-19-37)38-20-24-40(57-6)25-21-38/h7-12,14-26,28,32-34,42-44H,13,29-31H2,1-6H3,(H,50,52,55)/t42-,43+,44+,62?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZRWOEDDAVIO-IHHNYUCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5C=CN=C6NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5C=CN=C6NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Elaboration of 3 Deaza 2 Deoxyadenosine Phosphoramidites
Established Synthetic Pathways for 3-Deazaadenosine (B1664127) (c3A) and 3-Deaza-2'-deoxyadenosine (B163854) (c3dA) Precursors
The synthesis of the target 3-deaza-2'-deoxyadenosine phosphoramidite (B1245037) begins with the preparation of its core nucleoside structure. Historically, these syntheses have been complex and time-consuming, representing a significant bottleneck for researchers. nih.govbeilstein-journals.org However, advancements have led to more efficient and scalable routes.
A pivotal reaction in the synthesis of 3-deazapurine nucleosides is the Silyl-Hilbert-Johnson (SHJ) nucleosidation. This method facilitates the coupling of a silylated heterocyclic base with a protected sugar derivative. A significant breakthrough was the development of an SHJ reaction that uses unprotected 6-amino-3-deazapurine (4-aminoimidazo[4,5-c]pyridine) with a protected ribose or deoxyribose sugar. nih.govbeilstein-journals.orgresearchgate.net
| Reactant 1 | Reactant 2 | Key Reagents | Product | Reference |
| 4-aminoimidazo[4,5-c]pyridine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | N,O-bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | 2',3',5'-Tri-O-benzoyl-3-deazaadenosine | nih.govbeilstein-journals.org |
Silyl-Hilbert-Johnson Nucleosidation Approaches
Phosphoramidite Synthesis and Functionalization for Oligonucleotide Incorporation
Once the protected 3-deaza-2'-deoxyadenosine nucleoside is obtained, it must be converted into a phosphoramidite derivative to be compatible with automated DNA synthesizers. This involves protecting reactive functional groups and introducing the phosphitylating agent at the 3'-hydroxyl position.
The final step in creating the synthesizer-ready building block is the phosphitylation of the 3'-hydroxyl group of the protected nucleoside. This is typically achieved by reacting the nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-dimethylethylamine. beilstein-journals.orgatdbio.com The resulting 3'-cyanoethyl (CE) phosphoramidite is the stable, reactive monomer used in solid-phase synthesis. glenresearch.combiosynth.com The CE group is crucial as it protects the phosphite (B83602) triester during synthesis and is easily removed during the final deprotection step.
A robust protective group strategy is essential for the successful synthesis and subsequent use of the 3-deaza-dA phosphoramidite. Each functional group must be appropriately masked to prevent unwanted side reactions.
5'-Hydroxyl Group: The 5'-hydroxyl group is almost universally protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group. nih.govbiosynth.com This bulky group also facilitates the purification of the product and its removal at the beginning of each coupling cycle on the DNA synthesizer releases a free 5'-hydroxyl for chain elongation.
Exocyclic Amine (N6): The exocyclic amine of the 3-deazaadenine base must be protected. Common protecting groups include standard acyl groups like benzoyl (Bz). oup.comnih.gov Alternatively, amidine protecting groups such as N,N-dibutylformamide dimethyl acetal (B89532) can be used. beilstein-journals.org The choice of protecting group can influence purification efficiency; for instance, the N6-benzoyl protection was found to allow for easier chromatographic separation of 2'-/3'-O-regioisomers in the ribose series compared to the N6-(di-n-butyl)amidine counterpart due to a larger difference in retention times. nih.gov For deoxyadenosine (B7792050) analogues resistant to depurination, diethylformamidine (def) has been employed. glenresearch.com
2'-Hydroxyl Group (for c3A): In the synthesis of the corresponding ribonucleoside (c3A) phosphoramidite, the 2'-hydroxyl group requires a protecting group that is stable throughout the synthesis and can be removed orthogonally. Bulky silyl (B83357) ethers are common, such as tert-butyldimethylsilyl (TBDMS or TBS) or triisopropylsilyl (TIPS). beilstein-journals.orgatdbio.comnih.gov The introduction of the 2'-O-TIPS group is often not regioselective, yielding a mixture of 2'- and 3'-O-protected isomers that must be separated chromatographically. nih.gov
| Functional Group | Protecting Group | Abbreviation | Purpose | Reference |
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Protection during synthesis; purification handle | nih.govbiosynth.com |
| 3'-Hydroxyl (Phosphitylation Site) | 2-Cyanoethyl N,N-diisopropylphosphoramidite | CE Phosphoramidite | Reactive group for oligonucleotide chain elongation | glenresearch.combeilstein-journals.org |
| Exocyclic Amine (N6) | Benzoyl | Bz | Prevents side reactions at the nucleobase | oup.comnih.gov |
| Exocyclic Amine (N6) | (Dibutylamino)methylene | - | Prevents side reactions at the nucleobase | beilstein-journals.org |
| 2'-Hydroxyl (ribo-series) | Triisopropylsilyl | TIPS | Orthogonal protection for RNA synthesis | beilstein-journals.orgnih.gov |
Advancements in Synthetic Efficiency and Purification Methodologies
Development of Facile and High-Yield Synthetic Routes for 3-Deazaadenosine Building Blocks
A notable development is an efficient five-step synthesis of 3-deazaadenosine, which is superior to previous methods in terms of effectiveness and simplicity. nih.govbeilstein-journals.org This route commences with commercially available and affordable starting materials. d-nb.info The cornerstone of this synthesis is a silyl-Hilbert–Johnson nucleosidation reaction. nih.govbeilstein-journals.org This key step involves the reaction of unprotected 4-aminoimidazo[4,5-c]pyridine (also known as 6-amino-3-deazapurine) with 1-O-acetyl-2,3,5-tri-O-benzoyl-ß-D-ribofuranose. nih.govbeilstein-journals.org The reaction is conducted in toluene (B28343) at elevated temperatures in the presence of N,O-bis(trimethylsilyl)acetamide (BSA) and a catalyst, trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.govd-nb.info This specific nucleosidation is advantageous as it does not require a protecting group for the 4-amino group of the base and proceeds in high yield to form the desired tribenzoylated ß-N9 isomer, 2',3',5'-Tri-O-benzoyl-3-deazaadenosine. nih.govbeilstein-journals.org Subsequent deprotection of the benzoyl groups using methylamine (B109427) in an ethanol/water mixture furnishes the free 3-deazaadenosine nucleoside with a near-quantitative yield. nih.govd-nb.info
For the deoxy-variant, an improved procedure for preparing gram quantities of 3-deaza-2'-deoxyadenosine has also been reported. nih.gov While various precursors have been used, glycosylation of monochloro-substituted heterocycles like 4-chloro-1-H-imidazo[4,5-c]pyridine has proven effective, offering high yields of the desired 2'-deoxyribofuranoside. oup.com
The table below outlines the key steps in the facile synthesis of the 3-deazaadenosine nucleoside.
| Step | Description | Reagents and Conditions | Yield | Reference |
| 1 | Silyl-Hilbert–Johnson Nucleosidation | 4-aminoimidazo[4,5-c]pyridine, 1-O-acetyl-2,3,5-tri-O-benzoyl-ß-D-ribofuranose, N,O-bis(trimethylsilyl)acetamide, trimethylsilyl trifluoromethanesulfonate, in toluene, 105 °C | 63% | nih.govd-nb.info |
| 2 | Benzoyl Group Deprotection | Methylamine, in water/ethanol, room temperature | 95% | nih.govd-nb.info |
| 3 | Exocyclic Amine & 5'-OH Protection | i) N,N-Dibutylformamide dimethyl acetal; ii) 4,4'-dimethoxytrityl chloride, 4-(dimethylamino)pyridine, in pyridine | 40% | nih.govd-nb.info |
| 4 | 2'-OH Protection | Triisopropylsilyl chloride, AgNO₃ | 26% | nih.govd-nb.info |
Optimization of Reaction Conditions for Phosphoramidite Production and Purity
The final and critical step in preparing a building block for solid-phase oligonucleotide synthesis is the conversion of the protected nucleoside into its 3'-phosphoramidite derivative. nih.govacs.org This phosphitylation reaction must be efficient and high-yielding to ensure the production of a pure, stable phosphoramidite reagent suitable for automated DNA/RNA synthesizers. oup.comacs.org
In the synthesis of N⁶-[(Dibutylamino)methylene]-5'-O-(4,4'-dimethoxytrityl)-2'-O-triisopropylsilyl-3-deazaadenosine 3'-(2-cyanoethyl diisopropylphosphoramidite), the fully protected nucleoside is carefully dried and dissolved in an anhydrous solvent such as dichloromethane (B109758) under an inert argon atmosphere. nih.gov The phosphitylation is achieved using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite as the phosphitylating agent. nih.govacs.org The choice of a non-nucleophilic base is crucial for the reaction's success; N,N-diisopropylethylamine (DIPEA) or N,N-dimethylethylamine are commonly used to activate the phosphitylating agent and neutralize the HCl generated during the reaction. nih.govacs.org
The table below summarizes a typical phosphitylation reaction for producing the 3-deazaadenosine phosphoramidite.
| Parameter | Description | Reagents / Conditions | Reference |
| Starting Material | Fully protected 3-deazaadenosine nucleoside | N⁶-[(Dibutylamino)methylene]-5'-O-(4,4'-dimethoxytrityl)-2'-O-triisopropylsilyl-3-deazaadenosine | nih.gov |
| Solvent | Anhydrous Dichloromethane (DCM) | Under Argon atmosphere | nih.govacs.org |
| Base/Activator | N,N-dimethylethylamine | Stirred for 15 minutes at room temperature before adding phosphitylating agent | nih.gov |
| Phosphitylating Agent | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite | Added to the reaction mixture | nih.govacs.org |
| Reaction Time | 90 minutes | Monitored by TLC | nih.gov |
| Quenching Agent | Methanol | Added to stop the reaction | nih.gov |
| Purification | Column Chromatography | Silica gel | nih.govd-nb.info |
Molecular Interactions and Structural Impact of 3 Deaza 2 Deoxyadenosine in Nucleic Acids
Integration into Oligodeoxyribonucleotides and Oligoribonucleotides
The incorporation of 3-deaza-dA into synthetic oligonucleotides is primarily achieved through the use of phosphoramidite (B1245037) chemistry, a cornerstone of modern nucleic acid synthesis. nih.gov This method allows for the site-specific introduction of the modified nucleoside into both DNA and RNA sequences, enabling detailed investigations into its structural and functional consequences. nih.govoup.com
Solid-Phase Oligonucleotide Synthesis Protocols Utilizing 3-Deaza-dA Phosphoramidites
The synthesis of 3-deaza-dA containing oligonucleotides relies on the preparation of a protected 3-deaza-2'-deoxyadenosine (B163854) phosphoramidite building block. nih.govnih.gov This process typically involves several chemical steps to first synthesize the 3-deaza-2'-deoxyadenosine nucleoside and then convert it into the reactive phosphoramidite form suitable for automated solid-phase synthesis. nih.gov Improved synthetic procedures have been developed to produce gram quantities of 3-deaza-2'-deoxyadenosine, facilitating its broader use in oligonucleotide synthesis. nih.gov
Once the 3-deaza-dA phosphoramidite is obtained, it can be incorporated into oligonucleotides using standard solid-phase synthesis protocols. nih.govglenresearch.com These protocols involve the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support. The coupling step, where the 3-deaza-dA phosphoramidite is added to the chain, generally proceeds with high efficiency, comparable to that of the natural nucleoside phosphoramidites. nih.govnih.gov
For the synthesis of RNA containing 3-deazaadenosine (B1664127) (c³A), specialized phosphoramidite building blocks are necessary. oup.comresearchgate.net The synthesis of these RNA-specific phosphoramidites has historically been a bottleneck, but more efficient routes have been developed recently. oup.comresearchgate.net These methods often employ protecting groups such as the phenoxyacetyl (Pac) and 2-cyanoethoxymethyl (Cem) groups for the N² and 2'-hydroxyl functionalities, respectively. oup.com
Evaluation of Coupling Efficiencies and Deprotection Regimes for Modified Oligomers
The efficiency of coupling 3-deaza-dA phosphoramidites during solid-phase synthesis is a critical factor for obtaining high-quality modified oligonucleotides. Studies have shown that these phosphoramidites can be efficiently incorporated into both DNA and RNA strands. nih.govnih.gov For instance, the synthesis of a 3-nitro-3-deaza-2'-deoxyadenosine (NidA) containing oligonucleotide was achieved via its 6-O-trimethylphenyl precursor phosphoramidite with good results. nih.gov
Following synthesis, the deprotection of the oligonucleotide is a crucial step to remove the protecting groups from the nucleobases, phosphate (B84403) backbone, and the 2'-hydroxyl group (in the case of RNA). Standard deprotection methods are generally applicable to oligonucleotides containing 3-deaza-dA. glenresearch.com However, specific considerations may be necessary depending on the other modifications present in the oligomer. For RNA containing 3-deazaadenosine, deprotection of certain protecting groups like the N²-phenoxyacetyl group can require harsh conditions, which may lead to degradation of longer RNA strands. oup.com Therefore, the choice of protecting groups and deprotection conditions must be carefully optimized.
Influence on Nucleic Acid Duplex and Hairpin Stability
The substitution of deoxyadenosine (B7792050) with 3-deaza-dA can significantly impact the stability of nucleic acid structures such as duplexes and hairpins. oup.comnih.gov This influence is primarily attributed to the alteration of the electronic properties and hydrogen bonding potential in the minor groove of the DNA or RNA helix. glenresearch.com
Thermodynamic Analysis of Base Pairing Parameters (e.g., Melting Temperatures, Free Energy Changes)
Thermodynamic studies have consistently shown that the incorporation of 3-deaza-dA leads to a destabilization of DNA and RNA duplexes. glenresearch.comoup.comnih.gov This is reflected in a decrease in the melting temperature (Tₘ), which is the temperature at which half of the duplex molecules dissociate into single strands. For example, the substitution of a single 2'-deoxyadenosine (B1664071) with 3-deaza-2'-deoxyadenosine can lower the Tₘ of a DNA duplex by approximately 4°C per insertion. glenresearch.com
A comprehensive thermodynamic analysis of RNA duplexes and hairpins containing 3-deazaadenosine (c³A) and 3-deazaguanosine (B53920) (c³G) revealed a significant decrease in stability. oup.com The destabilizing effect was more pronounced for 3-deazapurines compared to their 7-deazapurine counterparts. oup.comresearchgate.net In a hairpin RNA, the presence of c³A resulted in a Tₘ decrease of 7.9°C. oup.com This destabilization is driven by an unfavorable enthalpy change (ΔH°) that is not fully compensated by the change in entropy (ΔS°). nih.gov The loss of the N3 nitrogen atom disrupts the favorable hydration pattern in the minor groove, contributing to the enthalpic penalty. oup.comresearchgate.net
| Modification | Type of Nucleic Acid | ΔTₘ (°C) | ΔΔG°₂₉₈ (kcal/mol) | Reference |
| 3-deaza-dA | DNA Duplex | ~ -4 per insertion | Not specified | glenresearch.com |
| 3-deaza-A (c³A) | RNA Hairpin | -7.9 | Not specified | oup.com |
| 3-deaza-G (c³G) | RNA Hairpin | -9.1 | Not specified | oup.com |
| 3-deaza-dA | DNA Duplex | Destabilizing | > 3 kcal/mol | nih.gov |
Effects on Watson-Crick and Non-Canonical Base Pairing Interactions
While 3-deaza-dA maintains the ability to form standard Watson-Crick hydrogen bonds with thymine (B56734) (or uracil (B121893) in RNA), the absence of the N3 nitrogen atom eliminates a key hydrogen bond acceptor site in the minor groove. glenresearch.combiosyn.com This alteration can influence the recognition of the DNA by enzymes and other proteins that interact with the minor groove. biosyn.comnih.gov
The impact of 3-deaza-dA on non-canonical base pairing has also been investigated. Non-canonical pairs, which deviate from the standard Watson-Crick geometry, play important roles in the structure and function of RNA. wikipedia.orgwikipedia.org In the context of ADAR (adenosine deaminases acting on RNA) editing, placing a 3-deaza-2'-deoxyadenosine adjacent to an editing site was found to significantly enhance the editing efficiency. nih.gov This is attributed to the higher pKa of 3-deazaadenosine, which makes its N1 position more likely to be protonated, facilitating the formation of a Gsyn:AH+anti pair. escholarship.org X-ray crystallography of an ADAR complex with an RNA containing a G:3-deaza-dA pair confirmed this non-canonical pairing. nih.gov
Conformational Dynamics and Higher-Order Structural Alterations
The introduction of 3-deaza-dA can induce changes in the conformational dynamics and higher-order structure of nucleic acids. The replacement of dA with the isosteric 3-deaza-dA has been shown to decrease DNA bending in d(A₆)-tracts, with a more pronounced effect than the corresponding 7-deaza-dA modification. oup.com This suggests that interactions in the minor groove, which are altered by the C-H group at position 3, play a role in the intrinsic curvature of DNA.
Solution NMR spectroscopy studies have revealed that the presence of 3-deazapurine nucleosides in RNA leads to significantly enhanced imino proton exchange rates. oup.comresearchgate.net This indicates an increased rate of base pair opening, suggesting a more dynamic and less stable helical structure. X-ray crystallographic analysis of an RNA containing 3-deazaadenosine showed the absence of the characteristic water molecule that is normally hydrogen-bonded to the purine (B94841) N3 atom in the minor groove of a natural double helix. oup.comresearchgate.net This altered hydration pattern provides a structural rationale for the observed decrease in pairing strength and increased dynamics. oup.comresearchgate.net
Investigation through Nuclear Magnetic Resonance (NMR) Spectroscopy of Modified Nucleic Acids
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool for understanding the consequences of incorporating 3-deaza-dA into nucleic acid duplexes, particularly concerning their stability and dynamics in solution. wikipedia.org Studies on RNA duplexes containing 3-deazaadenosine (c³A) have revealed that this modification significantly decreases the thermodynamic stability of base pairing. researchgate.net This destabilization is reflected in a measurable decrease in the melting temperature (Tₘ) of the modified duplexes compared to their unmodified counterparts. oup.com
| Pairing Strength | Provides a rationale for the reduced pairing strength of the modified base. | Weakened hydrogen bonding and/or stacking interactions. | researchgate.net |
Insights from X-ray Crystallography of 3-Deaza-dA Containing Nucleic Acid Complexes
X-ray crystallography has provided atomic-level resolution images of how 3-deaza-dA is accommodated within a nucleic acid helix and how it interacts with binding partners. oup.com Crystallographic studies of RNA duplexes containing 3-deaza-dA have confirmed that the modification leads to a critical change in the hydration pattern of the minor groove. researchgate.netoup.com Specifically, the characteristic water molecule that is typically hydrogen-bonded to the purine N3 atom in a natural A-U base pair is absent in the 3-deaza-modified duplex. researchgate.net This expulsion of a key structural water molecule from the minor groove spine of hydration is a direct consequence of removing the N3 hydrogen bond acceptor. researchgate.netoup.com
Further crystallographic insights have come from studies of 3-deaza-dA within RNA duplexes complexed with the RNA-editing enzyme ADAR2 (Adenosine Deaminase Acting on RNA). oup.comresearchgate.net These structures revealed that 3-deaza-dA can form a non-Watson-Crick pair with a guanosine (B1672433) (G) in the opposing strand, adopting a Gsyn:3-deaza-dAanti conformation. oup.comresearchgate.net This specific pairing geometry is stabilized by two hydrogen bonds: one from the protonated N1 of 3-deaza-dA to the N7 of the syn-oriented guanine, and another from the 6-amino group of 3-deaza-dA to the O6 of the guanine. researchgate.net This interaction causes the 3-deaza-dA base to shift slightly into the minor groove, while pushing the paired guanosine out toward the major groove. researchgate.net This structural rearrangement is crucial for enhancing the editing efficiency at specific sites by resolving steric clashes that would otherwise occur. oup.comescholarship.org
Table 2: X-ray Crystallography Data for 3-Deaza-dA Complexes
| Complex | PDB ID | Resolution | Key Structural Findings | Source(s) |
|---|---|---|---|---|
| ADAR2-R2D E488Q with G:3-deaza-dA RNA | 7L3R | 2.80 Å | Gsyn:3-deaza-dAanti base pairing observed. Hydrogen bonds from 3-deaza-dA N1 (protonated) to G N7 and 6-amino to G O6. | researchgate.netoup.comresearchgate.net |
| c³A-modified Sarcin-ricin loop (SRL) RNA | 7L3R | Not specified in abstract | Visualization of the altered hydration pattern in the minor groove; absence of the water molecule normally bound to N3. | researchgate.net |
Impact on Minor Groove Geometry and Recognition Features
The replacement of adenine's N3 atom with a C-H group in 3-deaza-dA fundamentally alters the electrostatic potential and hydrogen-bonding capability of the minor groove. nih.gov In a standard DNA or RNA helix, the N3 atom of purines and the O2 of pyrimidines present a pattern of hydrogen bond acceptors (electron pairs) in the minor groove. nih.gov The compound 3-deaza-dA lacks this electron pair at the 3-position, creating a more hydrophobic and sterically different surface in the minor groove. nih.govoup.com
This modification has a profound impact on molecular recognition by proteins and enzymes:
Altered Hydration and Bending: As confirmed by crystallography, the altered minor groove surface expels a key water molecule, disrupting the spine of hydration that influences DNA conformation. researchgate.net In studies on DNA bending, the replacement of deoxyadenosine with 3-deaza-dA in A-tracts, which are known to cause intrinsic DNA curvature, leads to a significant reduction in that bending. oup.com This suggests that interactions within the minor groove, likely involving the N3 atom and its associated hydration, are critical for establishing this structural feature. oup.com
Enzyme Recognition and Fidelity: The minor groove is a crucial recognition site for many DNA and RNA processing enzymes. nih.gov The interaction between polymerases and the minor groove has been probed using 3-deaza-dA. nih.gov Different DNA polymerase families show varied responses to the absence of the N3 hydrogen bond acceptor, affecting substrate specificity and fidelity. nih.gov For example, some polymerases rely on this contact to engage their proofreading exonuclease activity. nih.gov In the case of the ADAR2 enzyme, the modification is not detrimental but rather beneficial. researchgate.netescholarship.org The ability of 3-deaza-dA to form a stable Gsyn:3-deaza-dAanti pair helps position the substrate RNA correctly in the active site, overcoming the steric hindrance that normally disfavors editing at 5'-GA sequences. oup.comresearchgate.net The higher pKa of the N1 position in 3-deaza-dA compared to adenosine (B11128) makes it more likely to be protonated, facilitating the specific hydrogen bonding pattern that stabilizes this productive conformation. escholarship.org
Table 3: Summary of 3-Deaza-dA's Impact on the Minor Groove
| Feature | Impact of 3-Deaza-dA Modification | Consequence | Source(s) |
|---|---|---|---|
| H-Bonding Potential | Removal of the N3 hydrogen bond acceptor. | Creates a more hydrophobic minor groove surface. | nih.gov |
| Hydration | Loss of a characteristic water molecule from the spine of hydration. | Alters local conformation and stability. | researchgate.netoup.com |
| DNA Bending | Reduces the intrinsic curvature of (dA)n tracts. | Demonstrates the role of minor groove contacts in DNA structure. | oup.com |
| Enzyme Recognition (Polymerases) | Affects polymerase fidelity and proofreading. | Shows that polymerases use the N3 acceptor for substrate recognition. | nih.gov |
| Enzyme Recognition (ADAR2) | Facilitates Gsyn:3-deaza-dAanti pairing, enhancing editing. | Resolves steric clashes and optimizes substrate binding. | oup.comresearchgate.netescholarship.org |
Enzymatic Recognition and Processing of 3 Deaza 2 Deoxyadenosine Modified Nucleic Acids
Interactions with DNA and RNA Polymerases
The behavior of 3-deaza-2'-deoxyadenosine (B163854) triphosphate (c³dATP) as a substrate for DNA and RNA polymerases is highly dependent on the specific enzyme, revealing significant differences in how various polymerase families recognize their substrates. nih.gov The analog generally acts to inhibit DNA and RNA synthesis by impeding the formation of a productive enzyme-substrate complex, which in turn prevents or slows chain elongation. medchemexpress.combiosynth.com
The primary determinant of substrate recognition for c³dATP is the interaction between the polymerase and the minor groove of the DNA. nih.gov Many polymerases have evolved to make specific contacts with the N3 of adenine (B156593); removing this nitrogen atom disrupts these interactions. glenresearch.com Consequently, the ability of polymerases to incorporate c³dA varies widely. For example, studies have shown that while c³dATP is a steric analog of dATP, its incorporation efficiency is dramatically different across various DNA polymerase families (A, B, and reverse transcriptases). nih.gov
Research using Family A polymerases like Klenow fragment (exo-), Bst, and Taq showed that the ability to incorporate c³dATP was inversely correlated with the optimal reaction temperature of the enzyme. nih.gov At their respective optimal temperatures, Klenow fragment showed the most efficient incorporation, followed by Bst, with Taq polymerase being the least efficient. nih.gov In some contexts, 3-deaza-2'-deoxyadenosine-5'-O-triphosphate (d3CATP) acts as a competitive inhibitor with respect to dATP for E. coli DNA polymerase I and is not a substrate at all in a poly[d(AT)] primed polymerization. nih.govnih.gov
The fidelity of incorporation can also be affected. When forcing a mismatch, c³dATP was misincorporated opposite dA, dC, and dG with roughly equal frequency as the natural dATP by Family A polymerases, suggesting that the N3 atom is not a primary determinant for mismatch recognition in these enzymes. nih.gov
| Polymerase Family | Polymerase | Incorporation Efficiency | Elongation After Incorporation | Key Finding | Reference |
|---|---|---|---|---|---|
| Family A | Klenow Fragment (exo-) | Moderate | Possible | Most efficient incorporation among Family A polymerases tested. | nih.gov |
| Family A | Taq | Low | Inefficient | Poorly incorporates c³dATP at its optimal temperature (72°C). | nih.gov |
| Family B | Pfu (exo-) | Very Low | Strongly inhibited | Shows very little extension after a single incorporation event. | nih.gov |
| Family B | Tli (exo-) | Low | Possible, but with increased dissociation | Increased polymerase dissociation after incorporating c³dATP. | nih.gov |
| Reverse Transcriptase | HIV-1 RT | High | Efficient | Handles c³dATP almost as well as the natural dATP. | nih.gov |
The incorporation of c³dA can lead to effective chain termination, depending on the polymerase. sigmaaldrich.com For highly sensitive enzymes like Pfu polymerase, the incorporation of a single c³dA moiety can severely inhibit further extension, acting as a de facto chain terminator. nih.gov This termination is a direct result of the disruption of essential minor groove contacts that the polymerase relies on to properly position the primer strand for the next catalytic step. nih.gov
Conversely, some polymerases are capable of bypassing lesions that block replicative polymerases. While c³dA itself is a probe, a closely related analog, 3-deaza-3-methyl-2'-deoxyadenosine (3dMeA), serves as a stable mimic of the cytotoxic lesion N3-methyl-adenine (3MeA). nih.gov Studies with this analog have provided clear evidence of polymerase-dependent termination and bypass. Human replicative DNA polymerases α and δ are strongly blocked by the 3dMeA lesion. nih.gov In stark contrast, specialized translesion synthesis (TLS) polymerases from the Y-family, such as human polymerases η (eta), ι (iota), and κ (kappa), are able to bypass the lesion with varying efficiencies and fidelities. nih.gov DNA polymerase θ has also been shown to conduct both insertion and extension steps to bypass 3-deaza-3-methyl-dA. acs.org This demonstrates a critical mechanism for DNA damage tolerance, where specialized enzymes are recruited to replicate past otherwise impassable blocks.
| Polymerase | Bypass Efficiency | Fidelity (Opposite 3dMeA) | Key Characteristic | Reference |
|---|---|---|---|---|
| Pol η (eta) | High | Relatively accurate, prefers T | Efficiently bypasses the 3dMeA lesion. | nih.gov |
| Pol ι (iota) | Moderate | Prone to misincorporation (prefers G) | Bypasses the lesion but is highly mutagenic. | nih.gov |
| Pol κ (kappa) | Low | Relatively accurate, prefers T | Capable of bypass, but less efficient than Pol η. | nih.gov |
| Pol α (alpha) | Blocked | N/A | A replicative polymerase that is stalled by the lesion. | nih.gov |
| Pol δ (delta) | Blocked | N/A | A replicative polymerase that is stalled by the lesion. | nih.gov |
Substrate Recognition and Fidelity of Incorporation into Nascent Strands
Purine (B94841) Nucleoside Phosphorylase (PNP) Interactions
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of the N-glycosidic bond of purine nucleosides. frontiersin.orgfrontiersin.org The interaction of deazapurine analogues with PNP is of significant interest, as many are potent inhibitors of the enzyme. frontiersin.org
The substrate specificity of PNP is heavily influenced by the electronic properties of the purine ring. The catalytic mechanism for many PNPs is thought to involve protonation of a ring nitrogen, particularly N7, to facilitate the cleavage of the glycosidic bond. scispace.com When a nitrogen atom is replaced by a carbon atom, as in deazapurine analogues, this crucial step can be prevented.
For instance, 7-deazapurine nucleosides are often non-cleavable by E. coli PNP and act as competitive inhibitors because the essential N7 atom is absent. scispace.com While the N3 position is not typically considered the primary site of protonation for phosphorolysis, its removal in 3-deazapurines can still significantly alter the electronic character of the purine ring and affect enzyme recognition. Interestingly, some studies have shown that N1- and N3-deazapurine bases can be recognized and ribosylated by bacterial PNPs, indicating that the enzyme can tolerate the modification in the base, even if processing of the corresponding nucleoside is impaired. mdpi.com This highlights the nuanced substrate specificity of PNP, which can differentiate not only between nucleosides but also between the base and the full nucleoside analog.
Structure-activity relationship (SAR) studies are crucial for understanding how deazapurine analogues interact with the PNP active site and for designing potent inhibitors. These studies are conducted by systematically modifying the structure of the purine ring and the sugar moiety and measuring the resulting effect on enzyme inhibition. frontiersin.orgfrontiersin.org
The development of potent PNP inhibitors, such as immucillins, which are transition-state analogues, has provided deep insight into the catalytic mechanism. asm.org By comparing the binding affinities of a range of these analogues, researchers can map the transition-state characteristics of the enzymatic reaction. asm.org For deazapurines, a key SAR principle is that the absence of a specific ring nitrogen can convert a substrate into a potent inhibitor. scispace.com For example, the discovery that 9-deazaguanine (B24355) derivatives are powerful inhibitors of PNP was guided by the three-dimensional structure of the enzyme's active site. frontiersin.org Computational docking and molecular modeling are also employed to visualize how analogues like 7-deazahypoxanthine (B613787) fit into the PNP active site, providing a structural basis for their observed inhibitory activity. mdpi.com
Role of Deazapurine Analogues in PNP Substrate Specificity
Interactions with Other Nucleic Acid Modifying Enzymes and Metabolic Enzymes
Beyond polymerases and phosphorylases, 3-deaza-2'-deoxyadenosine and the nucleic acids containing it interact with a range of other enzymes, confirming the importance of the N3 atom for molecular recognition.
Oligonucleotides containing c³dA have been used to probe the activity of enzymes like polynucleotide kinase and T4 DNA ligase, which were shown to successfully phosphorylate and ligate the modified strands, respectively. nih.govoup.comoup.com However, for enzymes that rely on minor groove contacts for sequence recognition, the presence of c³dA can be highly disruptive. A notable example is the restriction endonuclease EcoRV. nih.gov When c³dA was incorporated into the EcoRV recognition sequence, a substantial reduction in the rate of DNA cleavage was observed. nih.govnih.gov This demonstrates that EcoRV makes critical recognition contacts within the minor groove at that position.
As a nucleoside analog, 3-deaza-2'-deoxyadenosine must be phosphorylated to its triphosphate form to be used by polymerases. This phosphorylation is carried out by nucleoside kinases, such as deoxycytidine kinase, which is known to have broad substrate specificity for deoxyadenosine (B7792050) and its analogs. nih.govuniprot.org
Furthermore, the parent compound 3-deazaadenosine (B1664127) (the riboside version) is a well-established and potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. researchgate.netnih.gov This enzyme is critical for regulating cellular methylation reactions by breaking down SAH, a product inhibitor of methyltransferases. Inhibition of SAH hydrolase by 3-deazaadenosine leads to the accumulation of SAH and subsequent inhibition of methylation, which underlies many of its biological effects. researchgate.net Given the structural similarity, 3-deaza-2'-deoxyadenosine is also expected to interact with this crucial metabolic enzyme. medchemexpress.com
Modulation of Restriction Enzyme Activity
The substitution of adenine with 3-deaza-2'-deoxyadenosine within the recognition sequence of restriction endonucleases can significantly alter their catalytic activity. These enzymes often make contact with the minor groove of DNA, and the removal of the N3 nitrogen's electron pair can disrupt these interactions. psu.edu
Research has specifically investigated the effect of incorporating 3-deaza-2'-deoxyadenosine, referred to as d3CA, into the recognition sequence of the Type II restriction endonuclease EcoRV. nih.gov The EcoRV enzyme recognizes the palindromic sequence GATATC and cleaves the phosphodiester bond within this site. soton.ac.uknih.gov
In a study using a self-complementary dodecamer d(GACGATATCGTC), 3-deaza-dAcep was incorporated in place of the deoxyadenosine residues. nih.gov The findings demonstrated that the presence of this analog within the EcoRV recognition site leads to a substantial decrease in the rate of enzymatic cleavage. nih.gov This inhibition of cleavage activity highlights the critical role of the minor groove N3 atom in the recognition or catalytic mechanism of EcoRV. nih.govsoton.ac.uk Despite the reduced cleavage rate, the modified oligonucleotides were still recognized and bound by the enzyme. soton.ac.uk
Table 1: Effect of 3-deaza-dAcep Incorporation on EcoRV Cleavage Rate
| Oligonucleotide Sequence (Recognition site underlined) | Modification | Observed Effect on Cleavage Rate | Reference |
|---|---|---|---|
| d(GACGATATC GTC) | Incorporation of 3-deaza-dAcep at the central dA-dT base-pair | Substantial reduction | nih.gov |
| d(GACGATA TCGTC) | Incorporation of 3-deaza-dAcep at the outer dA-dT base-pair | Substantial reduction | nih.gov |
Effects on Reverse Transcriptase Function
The function of reverse transcriptases (RTs), enzymes that synthesize DNA from an RNA template, is also sensitive to the presence of 3-deaza-2'-deoxyadenosine. nih.gov The triphosphate form of the analog, 3-deaza-2'-deoxyadenosine-5'-O-triphosphate (c3dATP), has been used to probe the interactions between the incoming nucleotide and the polymerase active site. nih.gov
Studies examining various reverse transcriptases have shown a varied ability to incorporate c3dATP. The efficiency of incorporation and the ability to extend the DNA chain after the analog has been added differ among RTs from different sources, such as Human Immunodeficiency Virus (HIV-RT), Avian Myeloblastosis Virus (AMV-RT), and Moloney Murine Leukemia Virus (MMLV-RT). nih.gov For instance, while all three RTs can incorporate the analog, their capacity to synthesize a full-length product is diminished compared to the natural dATP substrate. nih.gov
This variation suggests differences in the active site architecture and the extent to which each enzyme relies on minor groove interactions for substrate recognition and processivity—the enzyme's ability to catalyze consecutive reactions without dissociating from the template. nih.gov The reduced ability to generate full-length products indicates that the absence of the N3 nitrogen contact can lead to a loss of processivity. nih.gov
Table 2: Incorporation of 3-deaza-dATP by Various Reverse Transcriptases
| Enzyme | Ability to Incorporate c3dATP | Ability to Synthesize Full-Length Product post-incorporation | Reference |
|---|---|---|---|
| HIV-RT | Yes | Reduced compared to dATP | nih.gov |
| AMV-RT | Yes | Reduced compared to dATP | nih.gov |
| MMLV-RT | Yes | Reduced compared to dATP | nih.gov |
Competitive Inhibition of Adenosine (B11128) Deaminase Activity
Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism that catalyzes the deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. tandfonline.com While various analogs of adenosine act as inhibitors of this enzyme, 3-deazaadenosine derivatives have been shown to be relatively poor inhibitors. mdpi.comnih.gov
Studies on the structure-activity relationships of adenosine deaminase inhibitors have revealed that modifications at the 3-position of the purine ring are not well-tolerated for strong binding to the active site. tandfonline.com Research comparing 1-deaza and 3-deaza nucleoside analogs found that 3-deaza derivatives are consistently less potent inhibitors of calf intestine ADA than their 1-deaza counterparts. tandfonline.com For example, 2'-deoxy-1-deazaadenosine is a potent inhibitor with a Ki value of 0.19 µM, whereas the 3-deaza derivatives are described as being much weaker inhibitors, indicating a significantly higher Ki. tandfonline.comnih.gov
This weak inhibitory activity suggests that while the 3-deaza analog can compete with the natural substrate for the active site, its affinity for the enzyme is substantially lower. The N3 position of the purine ring, which is absent in 3-deaza-dAcep, appears to be a significant determinant for effective binding and inhibition of adenosine deaminase.
Table 3: Comparative Inhibitory Activity of Deazaadenosine Analogs on Adenosine Deaminase
| Compound | Inhibitory Potency (Ki value) | Classification | Reference |
|---|---|---|---|
| 2'-Deoxy-1-deazaadenosine | 0.19 µM | Potent Inhibitor | tandfonline.comnih.gov |
| 1-Deazaadenosine (B84304) | 0.66 µM | Potent Inhibitor | nih.gov |
| 3-Deazaadenosine | Not specified; reported as high | Poor Inhibitor | mdpi.comnih.gov |
| 3-Deoxy-3-deazaadenosines | Not specified; less potent than 1-deaza analogs | Weak Inhibitor | tandfonline.com |
Applications in Advanced Nucleic Acid Research and Engineering
Atomic Mutagenesis for Probing RNA Structure and Function
Atomic mutagenesis is a technique that involves the substitution of a single atom in a molecule to study its effect on the molecule's function. 3-Deaza-DA cep, also known as 3-deazaadenosine (B1664127) (c³A), is a key player in this field. nih.govnih.gov The replacement of the N3 nitrogen with a carbon-hydrogen group alters the hydrogen bonding capabilities and acid-base properties of the adenine (B156593) base without causing significant structural distortion. nih.gov This subtle change is critical for dissecting the intricate mechanisms of RNA-mediated processes.
The study of ribozymes, or RNA enzymes, has greatly benefited from the use of 3-deazaadenosine. nih.govnih.gov For instance, in small nucleolytic ribozymes like the twister and pistol ribozymes, which catalyze the cleavage of their own phosphodiester backbone, specific adenine residues in the active site are thought to participate in acid-base catalysis. beilstein-journals.orgbiorxiv.org By substituting these key adenines with 3-deazaadenosine, researchers can test hypotheses about the role of the N3 atom in the catalytic mechanism.
Mechanistic studies and mutagenic experiments using 3-deazaadenosine have suggested that the N3 atom of a specific adenine (A1) may act as a general acid in the self-cleavage reaction of the twister ribozyme. nih.gov The incorporation of c³A has been instrumental in understanding phosphodiester cleavage in these small ribozymes. nih.govnih.gov The synthesis of 3-deazaadenosine phosphoramidites has been a crucial development, enabling the incorporation of this modification into RNA strands for these detailed mechanistic investigations. beilstein-journals.org
The application of 3-deazaadenosine extends to probing the active sites of various RNA-mediated chemical reactions. nih.gov The modification helps to determine whether the N3 atom of a particular adenine is directly involved in catalysis, for example, through proton transfer. beilstein-journals.org This approach has been pivotal in understanding the functional roles of specific atoms within the active sites of ribozymes. nih.gov
The insights gained from atomic mutagenesis with deazanucleosides have advanced our understanding of general acid-base catalysis in small nucleolytic ribozymes, highlighting the critical roles of purine (B94841) and pyrimidine (B1678525) imino groups in their active sites. acs.org
The replacement of the purine N3 nitrogen with a carbon atom eliminates a key hydrogen bond acceptor site. nih.gov This has a significant impact on the thermodynamic stability of base pairing. nih.govnih.gov X-ray crystallography of an RNA duplex containing 3-deazaadenosine revealed the absence of a characteristic water molecule that is normally hydrogen-bonded to the purine N3 atom in a natural double helix. nih.govnih.gov This finding, along with NMR spectroscopy data showing increased imino proton exchange rates, provides a clear rationale for the observed decrease in base pairing strength. nih.govnih.gov
This property of 3-deazaadenosine is exploited to study the importance of specific hydrogen bonds in RNA recognition by other molecules, such as proteins and small ligands, as well as its role in catalytic processes. nih.govnih.gov By observing the functional consequences of removing a single hydrogen bond acceptor, scientists can map out the critical interactions that govern RNA structure and function.
Investigating Active Site Contributions in RNA-Mediated Chemical Reactions
Development of Diagnostic Probes and Specialized Research Reagents
The modification of nucleosides is a cornerstone of advanced nucleic acid research, enabling the creation of powerful tools for diagnostics and fundamental biological investigation. The strategic replacement of atoms within a nucleobase can fine-tune the properties of an oligonucleotide, leading to the development of specialized probes and reagents. Synthetic nucleosides with specific alterations are utilized in studies concerning the reversal of cytotoxic and mutagenic DNA damage and serve as diagnostic tools. fujifilm.com The incorporation of modified bases and ligands into oligonucleotides is a key aspect of producing these advanced reagents. fujifilm.com By altering the chemical characteristics of nucleic acids, researchers can probe biological processes with high precision.
Utilization in Studies of DNA Damage and Repair Pathways
Cellular DNA is under constant assault from both endogenous and exogenous sources, leading to thousands of damaging events per day that can cause mutations if not corrected. sigmaaldrich.com To counteract this, cells have evolved complex DNA repair mechanisms, including base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ). qiagen.commdpi.com Deficiencies in these pathways are linked to numerous diseases, including cancer. qiagen.commdpi.com
The chemical instability of certain types of DNA damage, such as lesions caused by alkylating agents, makes them difficult to study directly. For example, N3-methyladenine (3MeA) is a major cytotoxic lesion formed by methylating agents, but its instability and tendency to be converted to an abasic site have complicated efforts to prove its role in cytotoxicity. biosearchtech.com To overcome this, researchers use stable synthetic analogues in their studies. 3-Deaza-3-methyl-adenine has been developed as a stable analogue of 3MeA. biosearchtech.com By incorporating this modified and stable nucleoside into synthetic oligonucleotides, researchers can create a specific, non-hydrolyzable lesion site. biosearchtech.com
These modified oligonucleotides are invaluable reagents for replication assays. Such studies have provided direct evidence that the 3MeA lesion acts as a significant block to two primary eukaryotic replicases. biosearchtech.com Furthermore, these assays have demonstrated that specialized Y-family polymerases are capable of bypassing this type of modified base, shedding light on the mechanisms of DNA damage tolerance. biosearchtech.com The use of oligonucleotides containing stable damage analogues allows for precise investigation into the function and specificity of various DNA polymerases and repair enzymes that recognize and process damaged DNA.
Creation of Oligonucleotides with Altered Biophysical Properties for Biochemical Assays
The incorporation of 3-deazaadenosine (c³A) into DNA and RNA oligonucleotides fundamentally alters their structural and thermodynamic properties, creating valuable tools for biochemical and biophysical studies. The defining feature of 3-deazaadenosine is the substitution of the nitrogen atom at position 3 with a carbon atom. This removes the lone pair of electrons normally provided by N3, which projects into the minor groove of the DNA duplex. glenresearch.com This site is a critical point of interaction for many enzymes, including polymerases and restriction enzymes, that recognize and bind to DNA. glenresearch.comglenresearch.com
Research has shown that the presence of 3-deazapurines can significantly decrease the thermodynamic stability of nucleic acid duplexes. A comprehensive study on 3-deazapurine-containing RNA revealed that single incorporations of 3-deazaadenosine (c³A) lead to a measurable decrease in the melting temperature (Tₘ) of RNA duplexes and hairpins. nih.gov This destabilization is more pronounced with 3-deazapurines compared to their 7-deazapurine isomers. nih.gov The altered stability makes these oligonucleotides useful for atomic mutagenesis studies, which probe the importance of specific atoms in RNA catalysis and recognition. nih.gov
| RNA Structure Type | Sequence Context | Modification | Tₘ (°C) | Change in Tₘ (ΔTₘ, °C) | Reference |
|---|---|---|---|---|---|
| Type I Duplex | Asymmetric 9-bp duplex | Native (Unmodified) | 66.7 | - | nih.gov |
| Type I Duplex | Asymmetric 9-bp duplex | c³A | 63.8 | -2.9 | nih.gov |
| Type II Hairpin | Hairpin with 6-bp stem | Native (Unmodified) | 72.5 | - | nih.gov |
| Type II Hairpin | Hairpin with 6-bp stem | c³A | 64.6 | -7.9 | nih.gov |
| Type III Palindromic Duplex | Self-complementary 6-bp duplex | Native (Unmodified) | 51.3 | - | nih.gov |
| Type III Palindromic Duplex | Self-complementary 6-bp duplex | c³A | 41.5 | -9.8 | nih.gov |
| Type III' Palindromic Duplex | Self-complementary 6-bp duplex | Native (Unmodified) | 54.7 | - | nih.gov |
| Type III' Palindromic Duplex | Self-complementary 6-bp duplex | c³A | 41.7 | -13.0 | nih.gov |
Beyond thermodynamic effects, substituting deoxyadenosine (B7792050) (dA) with 3-deaza-2'-deoxyadenosine (B163854) (c³Ad) has been shown to alter the conformation of DNA, particularly its bending. nih.gov Studies on oligonucleotides containing tracts of six adenine residues, known as d(A₆)-tracts, are important for understanding DNA curvature. When dA residues within these tracts were replaced with c³Ad, a decrease in DNA bending was observed. nih.gov This reduction in bending was significantly more pronounced when the substitution occurred at the 3'-end of the d(A₆)-tract, while replacement at the 5'-end had a negligible effect. nih.gov This positional dependence highlights the nuanced role of minor groove electrostatics in determining local DNA structure. These findings are based on analyzing the electrophoretic mobility of ligated multimers of the modified oligonucleotides on polyacrylamide gels. nih.gov
| Biophysical Property | Modification | Experimental Observation | Significance | Reference |
|---|---|---|---|---|
| DNA Bending | Replacement of dA with 3-deaza-2'-deoxyadenosine (c³Ad) in d(A₆)-tracts. | Reduced DNA bending, with the strongest effect observed upon substitution at the 3'-site of the tract. | Demonstrates the role of the N3 atom of adenine in the intrinsic bending of A-tract DNA. Provides tools to modulate DNA curvature. | nih.gov |
| Base Pair Dynamics | Incorporation of 3-deazaadenosine (c³A) into RNA duplexes. | Significantly enhanced imino proton exchange rates observed via NMR spectroscopy. | Indicates more dynamic or "breathing" base pairs, which can influence protein recognition and catalytic function. | nih.gov |
The creation of oligonucleotides with these intentionally altered properties provides researchers with sophisticated tools for a variety of biochemical assays, enabling a deeper understanding of nucleic acid structure, function, and interaction with other biomolecules.
Biological Activities and Mechanistic Investigations in Preclinical in Vitro Models
Modulation of Nucleic Acid Synthesis Pathways in Cellular Systems
The effects of 3-deazaadenosine (B1664127) analogues on the fundamental cellular processes of DNA, RNA, and protein synthesis have been investigated in various cell line models. These studies reveal a nuanced profile, where the primary impact is on DNA replication, with minimal effects on RNA and protein synthesis.
The triphosphate form of 3-deaza-2'-deoxyadenosine (B163854) (d3CATP) has been identified as a direct inhibitor of DNA synthesis. nih.gov Research has demonstrated that d3CATP is not a viable substrate for DNA polymerases from either E. coli or Micrococcus luteus. nih.gov Instead, it acts as a competitive inhibitor with respect to the natural nucleotide, dATP. nih.gov This competitive inhibition mechanism suggests that d3CATP binds to the active site of DNA polymerase, thereby blocking the incorporation of dATP and halting the elongation of the DNA chain. nih.govmedchemexpress.com
In studies using the Vero monkey kidney cell line, 3-deazaadenosine (c3Ado) was found to be a weak inhibitor of DNA synthesis when compared to other deaza-analogues like 7-deazaadenosine. nih.gov This indicates that the specific location of the nitrogen-to-carbon substitution in the purine (B94841) ring is a critical determinant of the compound's inhibitory potency.
| Compound | Cell Line / System | Effect on DNA Synthesis | Mechanism |
| 3-Deaza-2'-deoxyadenosine-5'-O-triphosphate (d3CATP) | E. coli DNA Polymerase I | Competitive inhibitor with respect to dATP; Not a substrate for polymerization. nih.gov | Blocks DNA chain elongation. nih.govmedchemexpress.com |
| 3-Deazaadenosine (c3Ado) | Vero (monkey kidney) | Weak inhibition. nih.gov | Not specified. |
| 3-Deaza-3-methyl-2'-deoxyadenosine | Eukaryotic replicases | Acts as a significant block to replication. | Not specified. |
This table summarizes the reported effects of 3-deazaadenosine analogues on DNA synthesis in preclinical models.
In contrast to its effects on DNA synthesis, 3-deazaadenosine appears to have a minimal impact on the rates of RNA and protein synthesis. A study conducted on Vero cells exposed to concentrations up to 10 µM of 3-deazaadenosine reported "no or very little change" in the rates of RNA or protein synthesis. nih.gov Other reports confirm that the compound has only a slight effect on RNA synthesis and is not incorporated into the cellular RNA structure. google.com
| Compound | Cell Line / System | Effect on RNA Synthesis Rate | Effect on Protein Synthesis Rate |
| 3-Deazaadenosine (c3Ado) | Vero (monkey kidney) | No or very little change. nih.gov | No or very little change. nih.gov |
This table summarizes the reported effects of 3-deazaadenosine on RNA and protein synthesis rates in preclinical models.
Analysis of Effects on DNA Synthesis Rates in Cell Lines
Investigated Antimicrobial Properties
Analogues of 3-deazaadenosine have been evaluated for their potential to inhibit the growth of various pathogenic microbes, demonstrating activity against specific bacteria but limited information available regarding fungal pathogens.
Research has identified notable antibacterial activity of 3-deazaadenosine derivatives against Mycobacterium tuberculosis. oup.com Specifically, halogenated analogues have shown efficacy against the H37Ra strain. oup.com A broader screening of 54 different adenosine (B11128) analogues, which included 3-deazaadenine derivatives, was conducted against a panel of bacteria. nih.gov The results showed that the compounds were active against Gram-positive species, including Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 mg/L. nih.gov However, none of the tested analogues displayed activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. nih.gov
Data on the direct antifungal activity of 3-deazaadenosine is limited in the available scientific literature. However, a related compound, 3'-deoxyadenosine (cordycepin), has demonstrated potent antifungal effects against several Candida isolates, including fluconazole-resistant strains of C. albicans and C. krusei. nih.gov
| Compound Analogue | Bacterial Species | MIC (mg/L) |
| Halogenated 3-deaza-Ado analogues | Mycobacterium tuberculosis H37Ra | Active (specific values not detailed in source). oup.com |
| Modified 3-deazaadenine derivatives | Gram-positive bacteria (S. aureus, S. pneumoniae) | 16 - 128. nih.gov |
| Modified 3-deazaadenine derivatives | Gram-negative bacteria (E. coli, P. aeruginosa) | Inactive. nih.gov |
This table presents the Minimum Inhibitory Concentration (MIC) values for 3-deazaadenosine analogues against various bacterial pathogens.
Two primary mechanisms have been proposed for the antimicrobial action of 3-deazaadenosine analogues. The first, particularly relevant for its activity against M. tuberculosis, involves its function as a prodrug. oup.com In this model, the compound is taken up by the bacterium and must be phosphorylated by the microbial enzyme adenosine kinase to be converted into its active, toxic form. oup.com This is supported by the finding that bacterial strains deficient in this kinase become resistant to the compound. oup.com
The second, more general mechanism, is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. oup.comcaymanchem.com This enzyme is crucial for cellular methylation reactions, as it breaks down SAH, a product that is a potent feedback inhibitor of methyltransferases. By inhibiting SAH hydrolase, 3-deazaadenosine causes an accumulation of SAH, which in turn shuts down essential methylation processes required for microbial survival. caymanchem.com
Evaluation of Activity Against Bacterial and Fungal Pathogens in Vitro
Antiviral Activity Studies
The most extensively documented biological activity of 3-deazaadenosine and its analogues is its broad-spectrum inhibition of a diverse range of viruses. nih.govresearchgate.net The compound has shown efficacy against both DNA and RNA viruses in various in vitro cell culture systems.
The primary molecular mechanism underlying this potent antiviral effect is the inhibition of S-adenosylhomocysteine (SAH) hydrolase. medchemexpress.comresearchgate.netoup.com Many viruses rely on host cell methyltransferase enzymes to add a methyl-guanosine cap to their messenger RNA (mRNA). This capping process is vital for the stability of the viral mRNA, its translation into viral proteins, and its ability to evade host immune detection. By inhibiting SAH hydrolase, 3-deazaadenosine analogues disrupt this essential methylation pathway, thereby preventing viral replication. researchgate.net The carbocyclic analogue of 3-deazaadenosine, in particular, has been highlighted for its potent activity against several viruses, often proving significantly more powerful than other broad-spectrum agents like ribavirin. nih.gov
| Compound Analogue | Virus Family | Virus | In Vitro Model | Activity (IC₅₀ / Effective Conc.) |
| 3-Deazaadenosine (DAA) | Retroviridae | HIV-1 (isolate A012) | PBMCs | 0.15 µM. medchemexpress.com |
| 3-Deazaadenosine (DAA) | Retroviridae | HIV-1 (isolate A018) | PBMCs | 0.20 µM. medchemexpress.com |
| Carbocyclic 3-deazaadenosine (C-c3Ado) | Poxviridae | Vaccinia Virus | PRK, HeLa, Vero | 0.2 - 1 µg/mL. nih.gov |
| Carbocyclic 3-deazaadenosine (C-c3Ado) | Rhabdoviridae | Vesicular Stomatitis Virus | PRK, HeLa, Vero | 0.2 - 1 µg/mL. nih.gov |
| Carbocyclic 3-deazaadenosine (C-c3Ado) | Paramyxoviridae | Parainfluenza Virus | PRK, HeLa, Vero | 0.2 - 1 µg/mL. nih.gov |
| Carbocyclic 3-deazaadenosine (C-c3Ado) | Paramyxoviridae | Measles Virus | PRK, HeLa, Vero | 0.2 - 1 µg/mL. nih.gov |
| Carbocyclic 3-deazaadenosine (C-c3Ado) | Reoviridae | Reovirus | PRK, HeLa, Vero | 0.2 - 1 µg/mL. nih.gov |
| Carbocyclic 3-deazaadenosine (C-c3Ado) | Filoviridae | Ebola Virus | Not specified | Not specified. oup.com |
| 3-Deazaneplanocin A | Reoviridae | Rotavirus | Not specified | Potent activity reported. researchgate.net |
| 3-Deazaneplanocin A | Coronaviridae | SARS-CoV-2 | Not specified | EC₅₀: 0.9 ± 1.1 µg/mL. researchgate.net |
This table outlines the demonstrated antiviral activity of 3-deazaadenosine analogues against a range of viruses in preclinical in vitro studies. (IC₅₀ = half-maximal inhibitory concentration; EC₅₀ = half-maximal effective concentration; PBMCs = Peripheral Blood Mononuclear Cells; PRK = Primary Rabbit Kidney cells).
Inhibition of Viral Replication in Cell Culture Models
3-Deazaadenosine and its derivatives have demonstrated notable antiviral activity against a range of viruses in preclinical cell culture models. These compounds are analogues of the natural nucleoside adenosine and can interfere with viral processes that depend on adenosine or its metabolites. researchgate.netnih.gov For instance, 3-deazaadenosine has shown activity against Simplexvirus and Simian virus 40 (SV40) by inhibiting their replication in cultured cells. nih.gov Its mechanism is often linked to the inhibition of S-adenosylhomocysteine (SAH) hydrolase, which indirectly affects viral methylation reactions essential for replication. researchgate.net
Other deaza-adenosine analogues have also been developed and tested for their antiviral properties. For example, 7-deaza-2'-C-methyladenosine (7DMA) has been identified as a potent inhibitor of Zika Virus (ZIKV) replication in vitro. plos.org Studies using CPE-reduction assays and virus yield reduction assays confirmed its dose-dependent inhibitory effect on ZIKV. plos.org The broad-spectrum potential of these analogues is significant, with activity reported against various RNA viruses. researchgate.netresearchgate.net
Mechanistic Insights into Viral Polymerase Inhibition or Other Antiviral Actions
The antiviral mechanisms of deazaadenosine analogues are multifaceted. While some nucleoside analogues act as direct inhibitors or chain terminators for viral polymerases, the primary mechanism for 3-deazaadenosine is often indirect. researchgate.netnih.gov It is a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase. researchgate.net This enzyme is crucial for regulating the intracellular ratio of S-adenosylmethionine (AdoMet), the universal methyl donor, to S-adenosylhomocysteine (AdoHcy). Inhibition of AdoHcy hydrolase leads to the accumulation of AdoHcy, which in turn causes product-inhibition of AdoMet-dependent methyltransferases. researchgate.net These methylation reactions are vital for viral replication, including the capping of viral mRNA, which is necessary for its stability and translation.
However, other deazaadenosine derivatives may have different or additional mechanisms. For example, 7-deaza-2'-C-methyladenosine (7DMA) is recognized as a viral polymerase inhibitor. plos.orgresearchgate.net Nucleoside analogues, once inside a cell, are often phosphorylated to their active triphosphate form. wgtn.ac.nz This active form can then be incorporated by viral RNA-dependent RNA polymerase (RdRp) into the growing viral RNA chain, leading to chain termination and halting replication. nih.govwgtn.ac.nz This mechanism has been observed with various nucleoside analogues against viruses like Hepatitis C and Zika virus. researchgate.netresearchgate.net The modification at the 3- or 7-position of the purine ring can influence how these molecules are recognized and processed by viral versus host cell enzymes, providing a basis for selective antiviral activity. glenresearch.comglenresearch.com
Inhibition of Adenosine Deaminase Activity
Characterization of Competitive Inhibition and Enzyme Kinetics
Deazaadenosine analogues have been studied as inhibitors of adenosine deaminase (ADA), an enzyme critical in purine metabolism that converts adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. mdpi.comnih.gov The nature of this inhibition varies depending on the specific modification to the adenosine structure.
Research indicates that 3-deazaadenosine itself is a relatively poor inhibitor of ADA. researchgate.netmdpi.com However, other deaza-derivatives show more significant activity. For example, 1-deazaadenosine (B84304) is a potent competitive inhibitor of ADA from various sources, with Ki values ranging from 3.5 x 10⁻⁷ M to 4 x 10⁻⁵ M, depending on the species from which the enzyme was sourced. nih.gov The absence of the N1 nitrogen in 1-deazaadenosine allows it to bind to the enzyme's active site but prevents the catalytic deamination process. mdpi.com In contrast, modifications at the 7-position, such as in 7-deazaadenosine (tubercidin), render the compound inactive as an ADA inhibitor. mdpi.com The kinetics of these interactions reveal differences in the active sites of ADA enzymes from different organisms. nih.gov
Impact on Purine Metabolism Pathways and Associated Cellular Processes
The inhibition of adenosine deaminase or other key enzymes in purine metabolism by deazaadenosine analogues can have significant downstream effects on cellular processes. By blocking ADA, these compounds can lead to an increase in the concentration of adenosine, a signaling molecule with roles in inflammation and cardiovascular function. mdpi.com
However, the more profound metabolic impact of 3-deazaadenosine comes from its inhibition of AdoHcy hydrolase. researchgate.net The resulting disruption of cellular methylation reactions affects a wide array of processes beyond viral replication. It can alter DNA and histone methylation, thereby influencing gene expression and other epigenetic processes. mdpi.com Furthermore, the accumulation of S-adenosylhomocysteine and its derivatives can impact cell adhesion and other immune functions. mdpi.com The metabolism of related compounds, such as 3-deazaguanine, has been shown to involve phosphorylation to the active nucleotide form, which can then be incorporated into DNA, leading to cytotoxicity. nih.gov The modulation of intracellular nucleotide pools by deaza-analogs can also sensitize cells to other therapeutic agents. nih.gov
Evolving Research Frontiers and Future Prospects for 3 Deaza Da Compounds
Exploration of Novel 3-Deaza-dA Derivatives and Analogues
The development of novel 3-deaza-dA derivatives and analogues is a burgeoning area of research, driven by the need for more specific and potent biochemical tools. oup.comnih.gov
Structure-Activity Relationship (SAR) Studies for Enhanced Research Utility
Structure-Activity Relationship (SAR) studies are crucial for optimizing the properties of 3-deaza-dA compounds for specific research applications. By systematically modifying the chemical structure of 3-deazaadenosine (B1664127) and its analogues, researchers can identify key functional groups and structural features that govern their biological activity.
For instance, SAR studies on a series of halogenated 3-deaza-adenosine analogues revealed that certain modifications could enhance their activity against Mycobacterium tuberculosis. oup.com Specifically, compounds like 2-fluoro-3-deaza-adenosine, 3-fluoro-3-deaza-adenosine, and 2,3-difluoro-3-deaza-adenosine demonstrated antitubercular activity that was dependent on adenosine (B11128) kinase. oup.com These studies indicated that these halogenated analogues were significantly better substrates for the M. tuberculosis adenosine kinase compared to the human equivalent, suggesting a pathway for developing selective therapeutic agents. oup.com
Further SAR investigations have explored modifications at various positions of the purine (B94841) ring to understand their impact on enzyme inhibition. researchgate.net These studies have helped to map the active sites of enzymes like S-adenosylhomocysteine hydrolase and adenosine kinases, providing a rational basis for the design of more potent and selective inhibitors. oup.comresearchgate.net The exploration of 8-aza-3-deazapurine nucleosides has also contributed to understanding the structural requirements for antiviral and antitumor activity. researchgate.net
Table 1: SAR Insights for 3-Deaza-dA Analogs
| Modification Position | Observed Effect | Research Implication |
| C2- and C3-Halogenation | Enhanced antitubercular activity, better substrate for M. tuberculosis adenosine kinase. oup.com | Development of selective antitubercular agents. oup.com |
| N1, N7, and C8 Positions | Hydrophobic pockets identified, influencing enzyme inhibition. researchgate.net | Design of potent inhibitors for purine salvage pathways. researchgate.net |
| 8-Aza Substitution | Varied antiviral and antitumor activities. researchgate.net | Exploration of novel therapeutic scaffolds. researchgate.net |
Synthesis of Chimeric and Conjugated Forms for Targeted Biochemical Probes
The synthesis of chimeric and conjugated forms of 3-deaza-dA is a strategic approach to create highly specific biochemical probes. By attaching these modified nucleosides to other molecules, such as fluorescent dyes, biotin, or other nucleic acids, researchers can track their localization and interactions within cells and biochemical assays.
One significant application is the incorporation of 3-deaza-dA into oligonucleotides to probe DNA-protein interactions. glenresearch.comoup.com Since 3-deaza-2'-deoxyadenosine (B163854) (c³dA) lacks the N3 nitrogen, it removes a key hydrogen bond acceptor site in the minor groove of DNA. glenresearch.comglenresearch.com This modification has been used to study how various DNA polymerases and restriction enzymes recognize and interact with the minor groove. oup.comnih.gov
Furthermore, the synthesis of 3-deaza-dA derivatives conjugated with molecules like L-ascorbic acid has been explored to create compounds with potential synergistic biological activities, including cytostatic and antiviral effects. researchgate.net The development of phosphoramidites of 3-deaza-dA has also facilitated its routine incorporation into synthetic oligonucleotides for a wide range of applications in molecular biology and diagnostics. glenresearch.comntsbio.com
Advanced Spectroscopic and Biophysical Characterization Methodologies
To fully understand the impact of 3-deaza-dA modifications on biological systems, researchers employ a variety of advanced spectroscopic and biophysical techniques. These methods provide detailed insights into the structural and dynamic consequences of replacing adenosine with its 3-deaza analogue.
High-Resolution Structural Determination of 3-Deaza-dA Containing Biomolecular Complexes
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the three-dimensional structures of biomolecular complexes containing 3-deaza-dA at atomic resolution. oup.comoup.com These techniques have been instrumental in visualizing how the absence of the N3 nitrogen affects the structure of DNA and RNA and their interactions with proteins.
A notable example is the crystal structure of a human ADAR2 enzyme fragment bound to an RNA duplex containing a G:3-deaza-dA pair. oup.comresearchgate.net This structure revealed that the two bases form a G(syn):AH⁺(anti) pair, which helps to alleviate the steric hindrance that normally disfavors the editing of adenosines adjacent to a guanosine (B1672433). oup.comresearchgate.netmdpi.com This finding provides a structural basis for designing guide strands that can enhance the efficiency of site-directed RNA editing. oup.com
NMR studies have also provided valuable information on the conformational dynamics of 3-deaza-dA-modified nucleic acids. oup.com For instance, NMR has been used to show that the incorporation of 3-deazaguanosine (B53920) (c³G), a related compound, leads to significantly enhanced imino proton exchange rates, indicating a less stable base pair. researchgate.netoup.com
Table 2: High-Resolution Structures of 3-Deaza-dA Complexes
| Complex | Technique | Key Finding | Reference |
| hADAR2-R2D E488Q with GLI1 (G:3-deaza-dA pair) RNA | X-ray Crystallography | Formation of a G(syn):AH⁺(anti) pair, facilitating ADAR editing. oup.comresearchgate.net | oup.comresearchgate.net |
| c³A-modified RNA duplex | X-ray Crystallography | Absence of the characteristic water molecule in the minor groove that is normally hydrogen-bonded to the purine N3 atom. researchgate.netoup.com | researchgate.netoup.com |
Real-Time Kinetic Studies of Enzymatic Interactions with Modified Substrates
Real-time kinetic studies are essential for quantifying the effects of 3-deaza-dA modifications on enzyme activity. Techniques such as pre-steady-state kinetics and HPLC-mass spectrometry allow for the precise measurement of reaction rates and binding affinities. nih.govoup.com
Kinetic analyses have shown that 3-deaza-2'-deoxyadenosine-5'-O-triphosphate (d³cATP) is a competitive inhibitor of E. coli DNA polymerase I with respect to dATP, but it is not a substrate for polymerization. nih.gov This indicates that while the enzyme can bind the modified nucleotide, the absence of the N3 nitrogen prevents efficient incorporation.
In the context of RNA editing by ADAR enzymes, kinetic studies have demonstrated that duplexes containing a 3-deaza-2'-deoxyadenosine paired with a guanosine at the position adjacent to the editing site show increased editing efficiency. oup.comresearchgate.net These kinetic data, combined with structural information, provide a comprehensive understanding of the molecular basis for the observed biological effects.
Integration into Complex Biological Systems for Deeper Mechanistic Dissection
The ultimate goal of studying 3-deaza-dA and its derivatives is to use them as tools to dissect complex biological pathways within living cells. By introducing these modified nucleosides into cellular systems, researchers can probe the roles of specific atomic interactions in processes such as gene expression, signal transduction, and viral replication.
The use of 3-deazaadenosine as an inhibitor of S-adenosylhomocysteine hydrolase has been a classic example of its application in studying methylation reactions, which are fundamental to a wide range of cellular processes. oup.com More recently, the focus has shifted towards using 3-deaza-dA-modified oligonucleotides to modulate the activity of specific enzymes, such as ADARs, for therapeutic purposes. researchgate.netescholarship.org
The ability to synthesize and deliver these modified nucleic acids into cells opens up new avenues for research. For example, by observing the cellular consequences of incorporating 3-deaza-dA at specific sites in messenger RNA, researchers can gain deeper insights into the mechanisms of translation, splicing, and RNA stability. As our ability to manipulate and analyze complex biological systems grows, so too will the applications and importance of 3-deaza-dA compounds in biomedical research.
Applications in Ribosomal Studies, Including Ribosomal Peptide Bond Formation
The strategic replacement of a single nitrogen atom with a carbon atom, a technique known as atomic mutagenesis, has proven to be a powerful tool in elucidating the intricate mechanisms of RNA catalysis. nih.gov Among the various deazanucleosides utilized for this purpose, 3-deazaadenosine (c³A) has been instrumental in advancing our understanding of ribosomal peptide bond formation. nih.govoup.comresearchgate.net The ribosome, a complex molecular machine responsible for protein synthesis, catalyzes peptide bond formation within its peptidyl transferase center (PTC). oup.com The precise chemical mechanism of this fundamental reaction has been a subject of intense investigation.
Early structural models of the ribosome suggested the potential involvement of the N3 atom of a specific adenosine residue, A2451, in the PTC as a general acid-base catalyst. oup.com To test this hypothesis, researchers have incorporated 3-deazaadenosine at this position. oup.com The substitution of the N3 nitrogen with a carbon atom eliminates its ability to participate in proton transfer, providing a direct means to probe its catalytic role. oup.com Studies using ribosomes reconstituted with synthetic 23S rRNA fragments containing 3-deaza-A2451 have shown that modifications to the A2451 nucleobase have only minor effects on the rate of peptide bond formation. oup.com This finding, particularly with 3-deazaadenosine, strongly argues against the direct involvement of the A2451 N3 atom in general acid-base catalysis. oup.com
Further investigations have explored the role of other functional groups in the PTC, such as the 2'-hydroxyl groups of A2451 and the terminal adenosine of the P-site tRNA, which are positioned to interact with the incoming aminoacyl-tRNA. oup.com The use of deazanucleoside analogues like 3-deazaadenosine has been crucial in dissecting the contributions of various atoms to the catalytic process, helping to refine our understanding of how the ribosome facilitates this essential biological reaction. researchgate.netbeilstein-journals.orgnih.gov The insights gained from these atomic mutagenesis studies underscore the importance of precisely positioned functional groups for substrate orientation and electrostatic stabilization within the active site, rather than direct participation in chemical catalysis. oup.com
| Study Focus | Key Finding with 3-Deazaadenosine (c³A) | Implication | Reference |
| Ribosomal Peptide Bond Formation | Substitution of A2451 with c³A had a minor effect on the reaction rate. | The N3 of A2451 is unlikely to be a general acid-base catalyst in peptide bond formation. | oup.com |
| Atomic Mutagenesis of Functional RNAs | c³A is a crucial tool for mechanistic studies of ribozymes and the ribosome. | Allows for the precise evaluation of the role of specific nitrogen atoms in RNA catalysis. | nih.govnih.govoup.comresearchgate.netnih.gov |
Probing Mechanisms of DNA Damage and Repair Pathways with Modified Nucleosides
Modified nucleosides are invaluable tools for investigating the complex pathways of DNA damage and repair. researchgate.netmdpi.com These analogues allow researchers to create specific DNA lesions and study how cellular machinery recognizes and processes them. sigmaaldrich.comnews-medical.net The compound 3-deaza-3-methyl-adenine serves as a stable analogue of N3-methyladenine (3MeA), a major cytotoxic lesion formed by methylating agents. biosearchtech.com The instability of 3MeA, which readily converts to an abasic site, has historically made it difficult to study its precise role in cytotoxicity. biosearchtech.com
By incorporating the stable 3-deaza-3-methyl-dA analogue into oligonucleotides, researchers have been able to directly assess its impact on DNA replication. biosearchtech.com These studies have provided compelling evidence that 3MeA acts as a significant block to eukaryotic replicative DNA polymerases. biosearchtech.com Furthermore, these experiments have shown that specialized Y-family polymerases are capable of bypassing this modified base, a process known as translesion synthesis. biosearchtech.com This highlights the utility of modified nucleosides in dissecting the functions and specificities of different DNA repair and tolerance pathways. frontiersin.org
The measurement of DNA adducts, which are covalent modifications of DNA resulting from exposure to genotoxic chemicals, provides molecular evidence of DNA damage. researchgate.net The study of these adducts is crucial for understanding the mechanisms of carcinogenesis and for developing biomarkers of exposure. researchgate.net Modified nucleosides, including deaza-analogues, can serve as standards and probes in analytical methods like mass spectrometry to identify and quantify DNA damage. researchgate.net The ability to synthesize oligonucleotides with specific modifications at defined positions allows for detailed investigations into how DNA structure is altered and how repair enzymes interact with these lesions. acs.org
| Modified Nucleoside Application | Research Area | Key Insight | Reference |
| 3-deaza-3-methyl-dA | DNA Replication and Repair | Serves as a stable analogue of the cytotoxic lesion N3-methyladenine, demonstrating its role as a block to replicative polymerases and a substrate for Y-family polymerases. | biosearchtech.com |
| General Modified Nucleosides | DNA Adductomics | Used as standards and probes to identify and quantify DNA damage, elucidating mechanisms of genotoxicity and DNA repair. | researchgate.net |
| C3'-Modified Nucleosides | DNA Damage Pathways | Used as photochemical precursors to selectively generate specific sugar radicals, enabling the study of products formed during DNA damage events. | acs.org |
Computational Chemistry and Molecular Modeling Approaches
Predicting Interactions and Conformational Effects of 3-Deaza-dA in Nucleic Acids
Computational chemistry and molecular modeling have become indispensable tools for predicting how modifications like 3-deazaadenosine affect the structure and interactions of nucleic acids. psu.edunih.gov Replacing the N3 nitrogen of adenine (B156593) with a carbon atom fundamentally alters the electronic properties and hydrogen bonding capabilities of the nucleobase. nih.gov The N3 atom is a key hydrogen bond acceptor in the minor groove of a standard A-T Watson-Crick base pair. researchgate.netglenresearch.com Its removal in 3-deazaadenosine eliminates this interaction, which has significant consequences for duplex stability. nih.govresearchgate.net
Thermodynamic studies have shown that the incorporation of 3-deazapurine nucleosides, including 3-deazaadenosine, can significantly decrease the stability of RNA and DNA duplexes. nih.govresearchgate.netmdpi.com Molecular modeling provides a rationale for this observation. X-ray crystallography of an RNA duplex containing 3-deazaadenosine revealed that the characteristic water molecule, which is normally hydrogen-bonded to the purine N3 atom in the minor groove of a natural double helix, is absent. nih.govresearchgate.net This disruption of the minor groove hydration pattern, coupled with the loss of a hydrogen bond, contributes to the observed decrease in thermodynamic stability. nih.gov
Furthermore, computational simulations can predict the conformational preferences of modified nucleosides. For instance, molecular dynamics (MD) simulations have been used to study the thrombin-DNA aptamer complex, revealing that chemically modified bases can induce noticeable structural changes without altering the global conformation. nih.gov In the context of the A₂A adenosine receptor, MD and free energy perturbation (FEP) calculations successfully predicted the loss of binding affinity for 3-deazaadenosine, attributing the change to the single heavy-atom modification and highlighting the crucial role of water molecules in the binding site. mdpi.com These computational approaches allow for a detailed, atom-level understanding of how the subtle change in 3-deazaadenosine's structure propagates to affect molecular recognition and stability.
Rational Design of Next-Generation Deazanucleoside Analogues for Specific Research Applications
The insights gained from both experimental and computational studies of existing deazanucleosides are paving the way for the rational design of next-generation analogues with tailored properties for specific research applications. researchgate.netnih.govemory.edu By understanding the structure-activity relationships, scientists can design new molecules to probe specific biological interactions or to act as highly selective inhibitors. nih.gov
One area of active development is the design of modified oligonucleotides to recruit enzymes for therapeutic purposes. For example, in the field of RNA editing, guide strands are designed to direct adenosine deaminases acting on RNA (ADARs) to specific sites. ucdavis.edunih.gov However, ADARs exhibit a bias against editing adenosines that have a guanosine as their 5' neighbor. nih.gov Computational and structural studies have shown that this is due to a steric clash in the minor groove. nih.gov To overcome this, researchers have rationally designed guide strands containing nucleosides like 3-deaza-2'-deoxyadenosine opposite the problematic guanosine. nih.gov This design promotes a non-Watson-Crick G(syn):A(anti) base pair, which alleviates the steric clash and significantly enhances editing efficiency. nih.gov
| Design Approach | Application Area | Example/Goal | Reference |
| Structure-Based Rational Design | Therapeutic RNA Editing | Design of guide strands with 3-deaza-2'-deoxyadenosine to enhance ADAR-mediated editing at challenging 5'-GA sites. | nih.gov |
| Mechanism-Based Inhibitor Design | Enzyme Inhibition | Synthesizing purine nucleotide analogues with specific substituents to selectively inhibit target DNA polymerases. | nih.gov |
| Generative AI (e.g., CRT) | Drug Discovery | Generating novel nucleoside analogues conditioned on known antiviral compounds to discover new inhibitors of viral enzymes. | chemrxiv.org |
| Computational Screening & Directed Evolution | Kinase Engineering | Combining computational protein design with high-throughput screening to evolve kinases with improved specificity for nucleoside analogue prodrugs. | emory.edu |
Q & A
Q. What methodologies are recommended for synthesizing and characterizing 3-Deaza-dA-modified oligonucleotides in experimental systems?
The synthesis of 3-Deaza-dA-modified oligonucleotides typically involves solid-phase phosphoramidite chemistry, with post-synthesis purification via reverse-phase HPLC and validation using mass spectrometry (MALDI-TOF) and nuclear magnetic resonance (NMR) spectroscopy. For example, Doherty et al. (2022) employed LC-MS to confirm the incorporation efficiency of 3-Deaza-dA in editing-enhancing oligonucleotides (EERs), ensuring >95% purity thresholds .
Q. How can researchers validate the stability and hybridization efficiency of 3-Deaza-dA-containing oligonucleotides in vitro?
UV melting experiments (measuring ) and gel-shift assays are standard for assessing hybridization efficiency. Comparative studies using unmodified oligonucleotides as controls are critical. Doherty et al. (2022) reported a of 1.5–2.0°C for 3-Deaza-dA-modified strands, indicating minor destabilization effects .
Advanced Research Questions
Q. How does 3-Deaza-dA influence the editing efficiency of EER systems in liver-derived cell models, and what statistical frameworks are appropriate for analyzing these effects?
In liver cell lines, 3-Deaza-dA enhances editing efficiency by stabilizing RNA-DNA heteroduplexes. Doherty et al. (2022) compared editing outcomes across multiple experimental groups (e.g., wild-type vs. modified oligonucleotides) using one-way ANOVA with Tukey’s post hoc test (for >2 groups) and Welch’s t-test (for pairwise comparisons). Significant differences () were observed in editing rates (Table 1) .
Q. Table 1: Editing Efficiency of 3-Deaza-dA vs. Control Oligonucleotides (Adapted from )
| Group | Mean Editing Efficiency (%) | SD | P-value (vs. Control) |
|---|---|---|---|
| Control Oligonucleotide | 45.2 | ±3.1 | — |
| 3-Deaza-dA Oligo A | 68.7 | ±4.5 | <0.0001 |
| 3-Deaza-dA Oligo B | 62.3 | ±5.2 | <0.001 |
Q. How can contradictory data on 3-Deaza-dA’s off-target effects be resolved in genome-editing studies?
Contradictions may arise from differences in cell type, delivery methods, or guide RNA design. A tiered validation approach is recommended:
Primary analysis : Replicate experiments across independent labs.
Secondary analysis : Use orthogonal assays (e.g., NGS for off-target profiling).
Meta-analysis : Pool data from multiple studies to identify consensus trends.
Doherty et al. (2022) mitigated off-target risks by optimizing EER design and using high-fidelity enzymes, reducing off-target events by 40% compared to earlier iterations .
Methodological Challenges
Q. What statistical methods are optimal for comparing editing efficiencies across multiple experimental conditions involving 3-Deaza-dA?
For multi-group comparisons (e.g., dose-response studies), one-way ANOVA with Tukey’s multiple comparisons test is preferred to control Type I errors. For pairwise comparisons (e.g., modified vs. unmodified oligonucleotides), Welch’s t-test accommodates unequal variances. In Doherty et al. (2022), ANOVA () revealed significant inter-group variability, guiding subsequent Tukey-adjusted comparisons .
Q. How should researchers address batch-to-batch variability in 3-Deaza-dA synthesis?
Implement rigorous quality control (QC) protocols:
- Pre-synthesis : Standardize phosphoramidite coupling times and oxidation steps.
- Post-synthesis : Use LC-MS and PAGE to verify purity and homogeneity.
- In-experiment : Include internal controls (e.g., spiked-in reference oligonucleotides) to normalize batch effects.
Data Interpretation and Reporting
Q. What metrics should be prioritized when reporting 3-Deaza-dA’s impact on editing outcomes?
Key metrics include:
- Editing efficiency (% target modification).
- Specificity : Ratio of on-target to off-target events.
- Cell viability : Assessed via MTT or ATP assays to rule out cytotoxicity.
Doherty et al. (2022) emphasized reporting confidence intervals (95% CI) for editing rates to enhance reproducibility .
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